molecular formula C12H26ClNO B6221023 1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride CAS No. 2758005-21-7

1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride

Cat. No. B6221023
CAS RN: 2758005-21-7
M. Wt: 235.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride, or 1-(4-TBMCH) is a synthetic organic compound used in various scientific experiments and research applications. This compound has a wide range of applications in the fields of biochemistry, physiology, pharmacology, and organic chemistry. 1-(4-TBMCH) is a versatile and powerful compound with several unique properties that make it useful for a variety of research purposes.

Scientific Research Applications

1-(4-TBMCH) has a wide range of applications in the fields of biochemistry, physiology, pharmacology, and organic chemistry. In biochemistry, it has been used to study enzyme kinetics, protein-ligand interactions, and the structure of proteins. In physiology, it has been used to study the effects of hormones on cell signaling pathways and the role of neurotransmitters in the brain. In pharmacology, it has been used to study the effects of drugs on the body. In organic chemistry, it has been used to synthesize new compounds.

Mechanism of Action

1-(4-TBMCH) is a small organic molecule that binds to proteins in the body. It binds to specific sites on the proteins, which then activate or inhibit the proteins. This binding can have a wide range of effects on the body, depending on the type of protein and the type of binding. For example, binding to a receptor protein can activate a signal cascade, while binding to an enzyme can inhibit its activity.
Biochemical and Physiological Effects
1-(4-TBMCH) has a wide range of biochemical and physiological effects. It can act as an agonist or antagonist of various receptors, enzymes, and transporters. It can also affect the activity of enzymes involved in metabolic pathways. It can also affect the release of neurotransmitters and hormones, and can act as an inhibitor of protein synthesis.

Advantages and Limitations for Lab Experiments

1-(4-TBMCH) has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic, making it safe for use in experiments. However, it is important to note that the compound can be toxic at high concentrations, so it should be used with caution. Additionally, the compound can be difficult to purify, so it is important to use high-quality reagents and solvents.

Future Directions

1-(4-TBMCH) has a wide range of potential future applications. For example, it could be used to study the effects of drugs on the body, to develop new drugs, or to study the structure of proteins. It could also be used to study the effects of hormones on cell signaling pathways, or to study the role of neurotransmitters in the brain. Additionally, it could be used to synthesize new compounds or to study enzyme kinetics. Finally, it could be used to study protein-ligand interactions or to study the effects of environmental toxins on the body.

Synthesis Methods

1-(4-TBMCH) can be synthesized using a variety of methods. The most common method is the reaction of 4-tert-butyl-1-methoxycyclohexane with hydrochloric acid. This reaction produces 1-(4-TBMCH) hydrochloride and a mixture of other compounds. The reaction is usually conducted in a solvent such as dichloromethane or hexane. Other methods of synthesis include the use of Grignard reagents, Wittig reactions, and hydroboration-oxidation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride involves the reaction of 4-tert-butyl-1-methoxycyclohexanol with thionyl chloride to form 4-tert-butyl-1-chloromethoxycyclohexane. This intermediate is then reacted with methylamine to form 1-(4-tert-butyl-1-methoxycyclohexyl)methanamine, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": ["4-tert-butyl-1-methoxycyclohexanol", "thionyl chloride", "methylamine", "hydrochloric acid"], "Reaction": ["1. React 4-tert-butyl-1-methoxycyclohexanol with thionyl chloride in the presence of a base such as pyridine to form 4-tert-butyl-1-chloromethoxycyclohexane.", "2. React 4-tert-butyl-1-chloromethoxycyclohexane with excess methylamine in anhydrous conditions to form 1-(4-tert-butyl-1-methoxycyclohexyl)methanamine.", "3. React 1-(4-tert-butyl-1-methoxycyclohexyl)methanamine with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2758005-21-7

Molecular Formula

C12H26ClNO

Molecular Weight

235.8

Purity

95

Origin of Product

United States

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